molecular formula C8H11ClN2O B14749708 1-(Dimethylcarbamoyl)pyridin-1-ium chloride CAS No. 1196-46-9

1-(Dimethylcarbamoyl)pyridin-1-ium chloride

Cat. No.: B14749708
CAS No.: 1196-46-9
M. Wt: 186.64 g/mol
InChI Key: NNAXTSGZNXNONS-UHFFFAOYSA-M
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Description

1-(Dimethylcarbamoyl)pyridin-1-ium chloride is an organic compound with the molecular formula C7H8ClNO2. It is a white or off-white crystalline powder that is soluble in water but has limited solubility in organic solvents. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Dimethylcarbamoyl)pyridin-1-ium chloride is typically synthesized through the reaction of pyridine with dimethylcarbamoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar methods as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-(Dimethylcarbamoyl)pyridin-1-ium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form the corresponding amine derivatives.

    Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives of the compound.

    Substitution: Various substituted pyridinium salts depending on the nucleophile used.

Scientific Research Applications

1-(Dimethylcarbamoyl)pyridin-1-ium chloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridinium salts and other nitrogen-containing compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine

Properties

CAS No.

1196-46-9

Molecular Formula

C8H11ClN2O

Molecular Weight

186.64 g/mol

IUPAC Name

N,N-dimethylpyridin-1-ium-1-carboxamide;chloride

InChI

InChI=1S/C8H11N2O.ClH/c1-9(2)8(11)10-6-4-3-5-7-10;/h3-7H,1-2H3;1H/q+1;/p-1

InChI Key

NNAXTSGZNXNONS-UHFFFAOYSA-M

Canonical SMILES

CN(C)C(=O)[N+]1=CC=CC=C1.[Cl-]

Origin of Product

United States

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